

# Understanding the structural basis of TH5487-OGG1 interaction

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## Compound of Interest

Compound Name: TH5487  
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An In-depth Technical Guide to the Structural Basis of **TH5487**-OGG1 Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional interactions between the small molecule inhibitor **TH5487** and its target, 8-oxoguanine DNA glycosylase 1 (OGG1). The document details the molecular basis of inhibition, presents key quantitative data, outlines experimental protocols for studying this interaction, and visualizes the underlying mechanisms and workflows.

## Introduction: OGG1 and the Role of TH5487

7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most common oxidative DNA lesions, and its accumulation can lead to G:C to T:A transversions, contributing to mutagenesis and cellular dysfunction. 8-oxoguanine DNA glycosylase 1 (OGG1) is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA, initiating the base excision repair (BER) pathway. [1][2] Beyond its canonical role in DNA repair, OGG1 is also implicated in the transcriptional regulation of proinflammatory genes.[3][4]

**TH5487** has been identified as a potent and selective small-molecule inhibitor of OGG1.[3][5][6] It serves as a valuable chemical probe to study the roles of OGG1 in cellular processes and as a potential therapeutic agent for conditions involving inflammation and cancer.[3][4][7] This guide elucidates the precise mechanism by which **TH5487** interacts with and inhibits OGG1.

## The Structural Basis of Inhibition

The definitive understanding of the **TH5487**-OGG1 interaction comes from X-ray crystallography studies. The crystal structure of human OGG1 in complex with **TH5487** (PDB ID: 6RLW) reveals that the inhibitor binds directly within the active site of the enzyme.[4][8]

Key Interaction Points:

- **Active Site Occupancy:** **TH5487** occupies the active site pocket that normally recognizes and binds the 8-oxoG lesion.[3][9][10] The benzimidazolone core of **TH5487** mimics the flipped-out 8-oxoG base.[1]
- **Conformational Change:** Upon binding **TH5487**, OGG1 adopts a "closed" conformation, which physically blocks the enzyme's access to its DNA substrate.[9][10]
- **Hydrophobic and Polar Interactions:** The inhibitor is stabilized within the active site through a series of interactions. The iodo-phenyl tail of a **TH5487** analog, TH5675, was shown to occupy a deep hydrophobic pocket flanked by residues Phe319, Cys253, and Met257 in mouse OGG1.[3] In the human OGG1 structure, **TH5487** forms hydrogen bonds and water-mediated interactions with key residues in the binding site.[11]

This active-site-directed, competitive inhibition mechanism explains how **TH5487** effectively prevents OGG1 from engaging with and repairing damaged DNA.[3][7]

## Quantitative Data Presentation

The efficacy of **TH5487** as an OGG1 inhibitor has been quantified through various biochemical and structural studies.

Table 1: Inhibition Potency of **TH5487**

| Parameter        | Value  | Assay Type                           | Reference |
|------------------|--------|--------------------------------------|-----------|
| IC <sub>50</sub> | 342 nM | Cell-free glycosylase activity assay | [5][6]    |

| IC<sub>50</sub> | 800 nM (0.800 μM) | Fluorescence-based glycosylase/AP lyase assay [[2] |

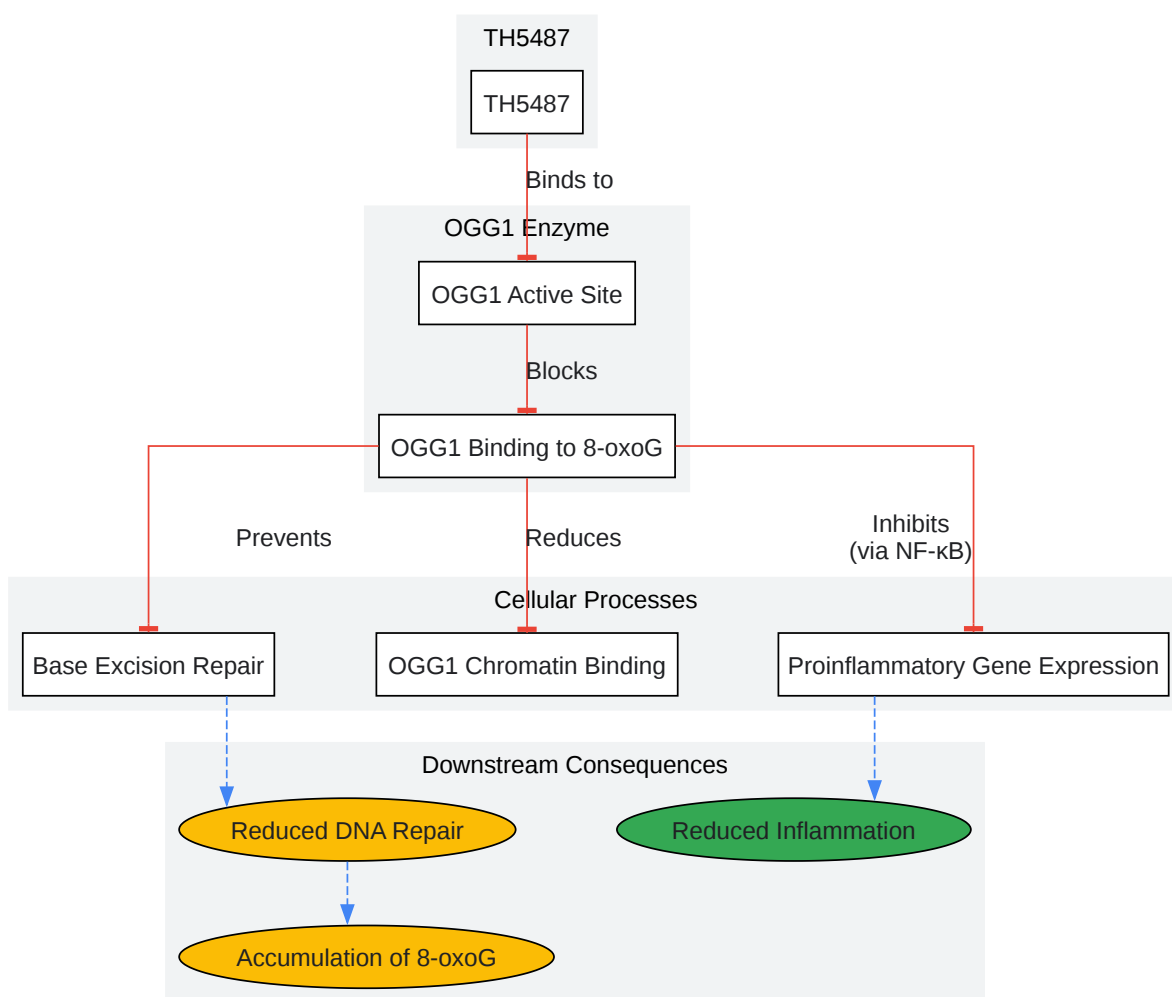
Table 2: Crystallographic Data for hOGG1-**TH5487** Complex

| Parameter    | Value             |
|--------------|-------------------|
| PDB ID       | 6RLW              |
| Organism     | Homo sapiens      |
| Method       | X-Ray Diffraction |
| Resolution   | 2.00 Å            |
| R-Value Work | 0.223             |

| R-Value Free | 0.274 |

## Mechanism of Action and Cellular Consequences

**TH5487**'s inhibition of OGG1's enzymatic activity translates into distinct cellular phenotypes. By preventing OGG1 from binding to damaged DNA, **TH5487** treatment leads to an accumulation of genomic 8-oxoG lesions.[9][10] This interference with DNA repair alters the chromatin dynamics of OGG1; fluorescence recovery after photobleaching (FRAP) assays show that OGG1 becomes more mobile within the nucleus in the presence of the inhibitor, indicating impaired binding to chromatin.[9][10] Consequently, the recruitment of OGG1 to sites of laser-induced DNA damage is reduced.[9][10] By preventing OGG1's incision activity, **TH5487** ultimately leads to fewer DNA breaks in cells under oxidative stress.[9][10]

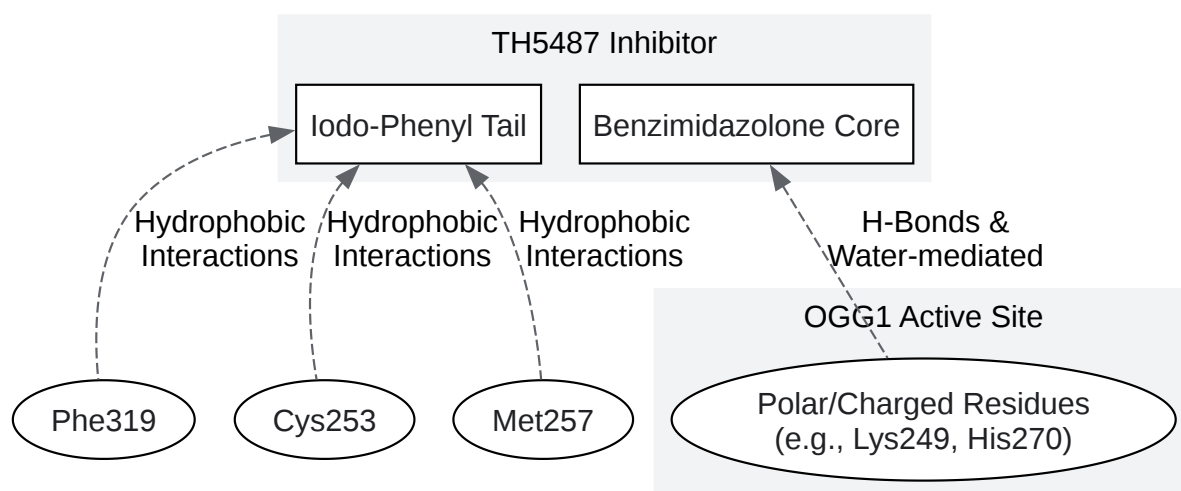
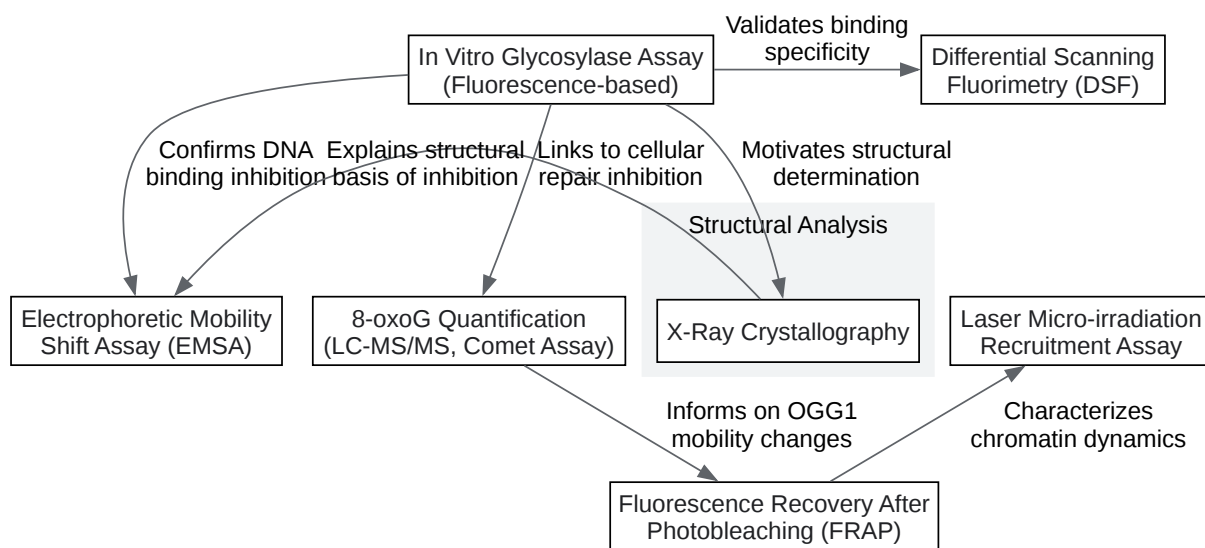


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Caption: Mechanism of **TH5487** action on OGG1 and its cellular outcomes.

## Experimental Protocols

The characterization of the **TH5487**-OGG1 interaction relies on a combination of biochemical, cellular, and structural biology techniques.



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## References

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [3. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare \[openarchive.ki.se\]](#)
- [5. selleckchem.com \[selleckchem.com\]](https://www.selleckchem.com)
- [6. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [7. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression \[frontiersin.org\]](#)
- [8. rcsb.org \[rcsb.org\]](https://www.rcsb.org)
- [9. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [11. academic.oup.com \[academic.oup.com\]](https://www.academic.oup.com)
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